molecular formula C20H25ClN4O2 B2778047 N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226439-84-4

N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2778047
CAS No.: 1226439-84-4
M. Wt: 388.9
InChI Key: KLKSCWFXSWTQBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. Techniques like thermogravimetric analysis can be used to study these properties .

Scientific Research Applications

Antimicrobial Activity

Research on pyrimidine derivatives, such as those synthesized using citrazinic acid as a starting material, shows significant antimicrobial properties. These compounds, including pyridines, pyrimidinones, and oxazinones, were evaluated for their antibacterial and antifungal activities, showing good efficacy comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Properties

Pyrimidine derivatives, specifically 5-deaza analogues of aminopterin and folic acid, have been synthesized and shown to exhibit significant anticancer activity in vitro and in vivo. These compounds highlight the therapeutic potential of pyrimidine cores in developing anticancer drugs (Su et al., 1986).

Crystal Structure Analysis

Studies on the crystal structures of diamino-pyrimidin-2-yl-sulfanyl acetamides have contributed to understanding the molecular configurations and intramolecular interactions of pyrimidine derivatives. Such knowledge is essential for designing more effective molecules with desired biological activities (Subasri et al., 2016).

Antiarrhythmic Activities

Newly synthesized tricyclic and tetracyclic thienopyridine derivatives, incorporating pyrimidine structures, have shown high antiarrhythmic activities. These studies provide a basis for further development of pyrimidine-based medications for treating arrhythmias (Abdel-Hafez et al., 2009).

Anti-inflammatory Applications

Compounds fused with thiophene rings, starting from citrazinic acid and incorporating pyrimidinone or oxazinone structures, have been synthesized and evaluated for their anti-inflammatory properties. Many of these compounds exhibit activity comparable to Prednisolone®, indicating their potential as anti-inflammatory agents (Amr et al., 2007).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, etc. of the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves predicting or suggesting future research directions. It could involve suggesting modifications to the compound to improve its properties or suggesting new reactions or uses for the compound .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14-6-5-9-25(12-14)20-23-15(2)10-19(24-20)27-13-18(26)22-11-16-7-3-4-8-17(16)21/h3-4,7-8,10,14H,5-6,9,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKSCWFXSWTQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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